molecular formula C13H22ClNS B6299189 MFCD31714247 CAS No. 2368870-86-2

MFCD31714247

Cat. No.: B6299189
CAS No.: 2368870-86-2
M. Wt: 259.84 g/mol
InChI Key: WHNAEYUMBVFTBF-UHFFFAOYSA-N
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Description

The compound 2-(4-tert-Butyl-benzylsulfanyl)-ethylamine hydrochloride (MFCD31714247) is an organic compound with the molecular formula C13H22ClNS . It is known for its applications in various fields of scientific research and industry due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-Butyl-benzylsulfanyl)-ethylamine hydrochloride typically involves the reaction of 4-tert-butylbenzyl chloride with ethylamine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Common solvents include ethanol or methanol

    Catalyst: Base such as sodium hydroxide or potassium carbonate

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous flow reactors: to ensure consistent product quality

    Purification steps: such as recrystallization or chromatography to achieve high purity levels

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-Butyl-benzylsulfanyl)-ethylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfoxides or sulfones

    Reduction: Reduction reactions can yield the corresponding thiol

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethylamine moieties

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Dichloromethane, acetonitrile

Major Products

    Sulfoxides and sulfones: From oxidation reactions

    Thiols: From reduction reactions

    Substituted derivatives: From nucleophilic substitution reactions

Scientific Research Applications

2-(4-tert-Butyl-benzylsulfanyl)-ethylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties

    Medicine: Investigated for its potential therapeutic effects in various diseases

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4-tert-Butyl-benzylsulfanyl)-ethylamine hydrochloride involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

2-[(4-tert-butylphenyl)methylsulfanyl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NS.ClH/c1-13(2,3)12-6-4-11(5-7-12)10-15-9-8-14;/h4-7H,8-10,14H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHNAEYUMBVFTBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CSCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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